![molecular formula C16H17NO5S B500599 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 902249-13-2](/img/structure/B500599.png)

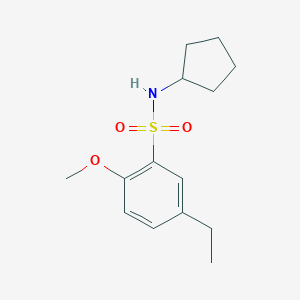

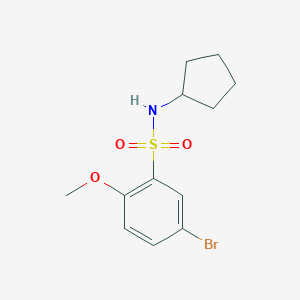

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

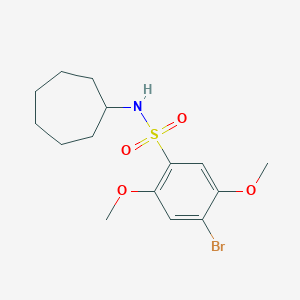

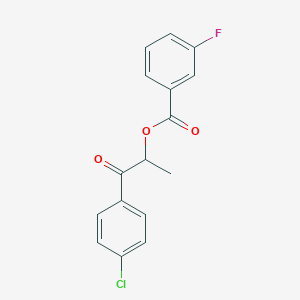

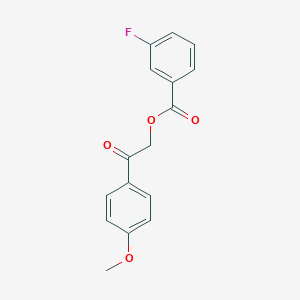

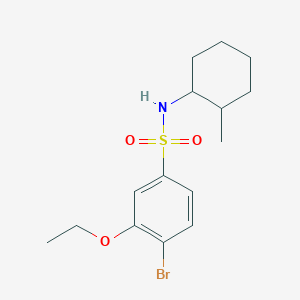

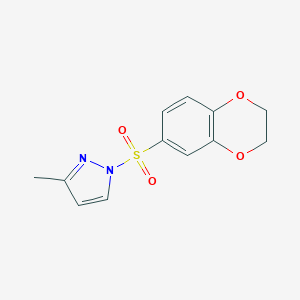

“2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C16H17NO5S . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used in food preservation.

Synthesis Analysis

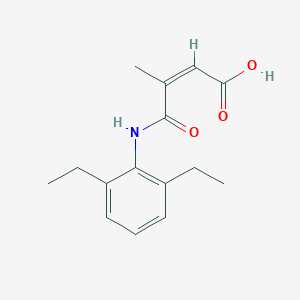

While specific synthesis methods for “2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid” were not found in the search results, similar compounds have been synthesized through various methods. For instance, Schiff bases, which are similar in structure, can be prepared and structurally characterized based on elemental analyses, NMR, UV-Vis, and IR spectral data .

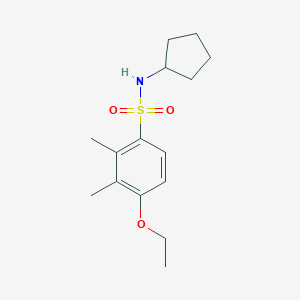

Molecular Structure Analysis

The molecular structure of “2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid” consists of a benzoic acid group attached to a sulfonyl-amino group, which is further connected to a 3-ethyl-4-methoxyphenyl group . The exact 3D conformer or crystal structure was not found in the search results.

作用機序

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives .

Mode of Action

It’s known that benzoic acid derivatives often act by binding to their target proteins and modulating their activity . The sulfonamide group in the compound could potentially form hydrogen bonds with the target, enhancing its binding affinity .

Biochemical Pathways

Benzoic acid derivatives are often involved in pathways related to inflammation and pain, as they can inhibit the production of prostaglandins .

Pharmacokinetics

Benzoic acid derivatives are generally well absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives often result in the inhibition of certain enzymes, leading to a decrease in the production of inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid”. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDWITYBHHCFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

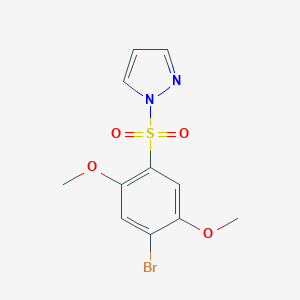

![2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B500526.png)

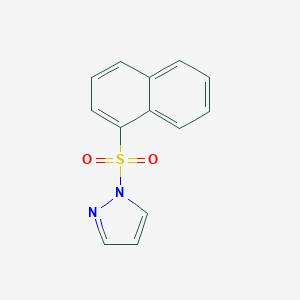

![2-isopropyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B500529.png)